Anti-SARS-CoV-2 Docking Score Superiority: Cycloviolacin Y3 vs. ACE2-S Baseline and Competing Plant Peptides
In a structure-based virtual screening campaign of 83 plant-derived antiviral peptides, Cycloviolacin Y3 demonstrated a molecular docking score against the SARS-CoV-2 Spike protein ACE2-binding site that was superior to the natural ACE2-S complex reference. The five top-ranked peptides, including Cycloviolacin Y3, achieved docking scores in the range of −1372.5 kJ/mol to −1232.6 kJ/mol, compared to −1183.4 kJ/mol for the ACE2-S complex [1]. This represents a 4–16% improvement in docking score over the reference interaction. Among these five hits, only Cycloviolacin Y3 and Cycloviolacin Y1 maintained minimal RMSD fluctuations during 30 ns molecular dynamics simulations, indicating stable binding to the target [1]. In contrast, the other three top-ranked peptides (White cloud bean defensin, Putative defensin 3.1, Defensin D1) showed larger conformational deviations, suggesting less stable complexes [1].
| Evidence Dimension | Molecular docking score (kJ/mol) and MD stability (RMSD fluctuation) |
|---|---|
| Target Compound Data | Cycloviolacin Y3: docking score in range −1372.5 to −1232.6 kJ/mol; minimal RMSD fluctuations over 30 ns MD |
| Comparator Or Baseline | ACE2-S complex reference: −1183.4 kJ/mol; White cloud bean defensin, Putative defensin 3.1, Defensin D1: comparable docking scores but higher RMSD fluctuations |
| Quantified Difference | Docking score improvement of 49–189 kJ/mol (4–16%) over ACE2-S baseline; superior MD stability versus three of five top hits |
| Conditions | In silico; Cresset Flare docking module; 30 ns molecular dynamics simulations; S-protein ACE2-binding site |
Why This Matters
This provides the only available direct comparative evidence that Cycloviolacin Y3 engages the SARS-CoV-2 Spike protein with both higher predicted affinity than the natural receptor interaction and greater complex stability than competing plant peptides, guiding antiviral research procurement.
- [1] Singh PK, Verma H, Choudhary S, Singh M, Narendra G, Silakari O, Raju B, Bhandu P. Identification of natural peptides from “PlantPepDB” database as anti-SARS-CoV-2 agents: A protein-protein docking approach. Phytomed Plus. 2023 May;3(2):100446. doi:10.1016/j.phyplu.2023.100446. View Source
